![molecular formula C17H17N5O2S B2955504 7-Cyclopropyl-1,3-dimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 863003-24-1](/img/structure/B2955504.png)
7-Cyclopropyl-1,3-dimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione
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Description
Synthesis Analysis
Methods were developed for the synthesis of new pyrido [2,3- d ]pyrimidine and pyrimidino [4,5- d ] [1,3]oxazine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido [2,3- d ]pyrimidin-5-one derivatives . This reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis
The molecular formula of 7-Cyclopropyl-1,3-dimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione is C17H17N5O2S. The molecular weight is 355.42.Chemical Reactions Analysis
The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Scientific Research Applications
Chemical Synthesis and Modification
Researchers have studied the chemical behavior of related pyrimido[4,5-d]pyrimidine derivatives, focusing on their synthesis and the conditions affecting their reactions. For example, Gulevskaya et al. (1994) investigated the regioselective amination of condensed pyrimidines, which could offer insights into modifying the compound for specific applications (Gulevskaya et al., 1994). Similarly, Komkov et al. (2006) detailed a three-component condensation to synthesize new pyrido[2,3-d]pyrimidine derivatives, highlighting a method that could be applicable to the synthesis of complex pyrimido[4,5-d]pyrimidine derivatives (Komkov et al., 2006).
Potential Biological Activities
While direct information on the biological activities of 7-Cyclopropyl-1,3-dimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione was not available, related studies offer insights into the potential areas of application. Noguchi et al. (1988) described the synthesis of dihydropyrido[3,4-d]pyrimidine derivatives, suggesting that modifications to the pyrimido[4,5-d]pyrimidine structure could yield compounds with interesting biological properties (Noguchi et al., 1988). Furthermore, the work by Ben Hamadi and Guesmi (2022) on new insecticidal gem-dimethyspiro-cyclopropanes derived from pyrrolidine-2,3-dione showcases the potential for developing bioactive compounds from structurally related pyrimidines (Ben Hamadi & Guesmi, 2022).
Advanced Material Synthesis
Rahmani et al. (2018) reported an efficient synthesis of pyridine-pyrimidines via a multicomponent reaction, indicating the versatility of pyrimidine derivatives in synthesizing complex molecules that could find applications in material science or as intermediates in pharmaceutical synthesis (Rahmani et al., 2018).
properties
IUPAC Name |
7-cyclopropyl-1,3-dimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c1-21-14-12(16(23)22(2)17(21)24)15(20-13(19-14)11-5-6-11)25-9-10-4-3-7-18-8-10/h3-4,7-8,11H,5-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPNJOXWDAEVGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3CC3)SCC4=CN=CC=C4)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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